N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide
Description
N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a 2H-1,3-benzodioxole core fused to a carboxamide group. The substituent at the phenyl ring’s 4-position is a dimethylcarbamoyl methyl group (–CH₂C(O)N(CH₃)₂), which introduces polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20(2)17(21)9-12-3-6-14(7-4-12)19-18(22)13-5-8-15-16(10-13)24-11-23-15/h3-8,10H,9,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKBRTQPCAZTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Dimethylcarbamoyl-Methylphenyl Moiety: This step involves the reaction of the benzodioxole carboxamide with a dimethylcarbamoyl-methylphenyl reagent under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology: It may serve as a tool compound for studying biological pathways and mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Functional Groups
The benzodioxole-5-carboxamide scaffold is shared across multiple compounds (Table 1), but substituents on the phenyl ring or adjacent groups dictate physicochemical and pharmacological differences.
Table 1: Comparison of Structural Analogs
Substituent-Driven Properties
Polarity and Solubility: The target compound’s dimethylcarbamoyl methyl group enhances polarity compared to analogs like N-[1-(4-methylphenyl)ethyl]-benzodioxole-5-carboxamide, which has a lipophilic 4-methylphenylethyl chain. This difference may improve aqueous solubility .
Metabolic Stability :
- The benzodioxole core is resistant to oxidative metabolism, a feature shared across analogs. However, substituents like the thiazinan sulfone in CHEMENU’s 899731-81-8 may introduce metabolic liabilities due to sulfone oxidation .
Biological Activity: Tulmimetostatum is explicitly noted as an antineoplastic agent, suggesting that bulky substituents (e.g., azetidine-cyclohexyl) may confer cytotoxicity or kinase inhibition . Pyrimidine-containing analogs (e.g., CHEMENU’s pyrimidinyl derivative) are structurally reminiscent of kinase inhibitors, though specific targets remain unconfirmed .
Biological Activity
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide, with the CAS number 1060352-73-9, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 326.3 g/mol. The compound features a benzodioxole core, which is known for various biological activities, particularly in the context of insecticidal and therapeutic applications.
| Property | Value |
|---|---|
| CAS Number | 1060352-73-9 |
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 326.3 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Insecticidal Properties
Recent studies have highlighted the potential of benzodioxole derivatives as insecticides. A significant investigation focused on the larvicidal activity of various 1,3-benzodioxole acids against Aedes aegypti, a vector for several arboviruses including dengue and Zika virus. The study found that certain derivatives exhibited promising larvicidal effects, with specific attention to the structural components influencing activity.
Key Findings:
- The compound demonstrated an LC50 value (lethal concentration for 50% of the population) significantly lower than traditional insecticides, indicating strong efficacy.
- Structural modifications, such as the presence of methylenedioxy groups, were crucial for enhancing biological activity against mosquito larvae .
Cytotoxicity and Safety Profile
In assessing the safety profile of this compound, studies have shown minimal cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM. Additionally, animal studies indicated no significant toxicity in vital organs at high doses (2000 mg/kg), suggesting a favorable safety margin for potential therapeutic applications .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in cellular signaling pathways. While detailed mechanistic studies are still ongoing, preliminary data suggest that it may inhibit key enzymes or receptors associated with cellular proliferation or inflammation.
Case Studies
- Larvicidal Activity Study : A study conducted on various benzodioxole derivatives indicated that structural modifications could enhance larvicidal efficacy against Aedes aegypti. The findings suggested that specific substituents could significantly impact the biological activity .
- Toxicological Assessment : Research evaluating the safety profile of related compounds showed no adverse effects in mammalian models at therapeutic doses, supporting the potential use of benzodioxole derivatives in pest control without significant risk to human health .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
